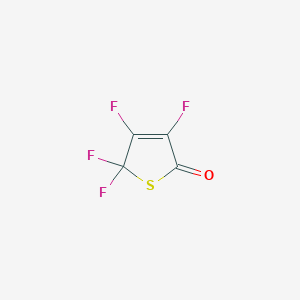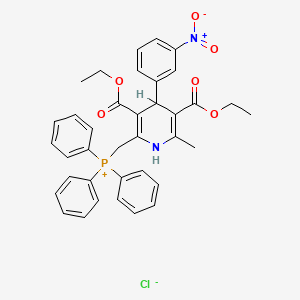
4-methyl-2-oxopent-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxopent-3-enoic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pentenoic acid and is characterized by the presence of a methyl group, a keto group, and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or hydrogen halides under appropriate conditions.
Major Products:
Oxidation: 4-Methyl-2,3-dioxopentanoic acid.
Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-methyl-2-oxopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
- 4-Methyl-2-pentenoic acid
- 3-Methyl-4-oxo-2-pentenoic acid
- 2-Methyl-4-pentenoic acid
Comparison: 4-methyl-2-oxopent-3-enoic acid is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity patterns compared to its analogs. For instance, 4-Methyl-2-pentenoic acid lacks the keto group, resulting in different chemical behavior. Similarly, 3-Methyl-4-oxo-2-pentenoic acid has a different position of the double bond, affecting its reactivity and applications .
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-methyl-2-oxopent-3-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9) |
Clave InChI |
IPRZLUTUTLJYFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-(Hydroxyethyl)phenyl]-1-benzylpiperidin-4-ol](/img/structure/B8569584.png)
![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B8569586.png)
